UT-B-IN-1 is a small-molecule inhibitor specifically targeting the urea transporter UT-B, which plays a crucial role in urea transport across cell membranes in various tissues, including the kidney and bladder. The development of UT-B inhibitors like UT-B-IN-1 is primarily driven by their potential therapeutic applications in conditions such as hypertension and edema, where modulation of urea transport could influence fluid balance and blood pressure regulation .
UT-B-IN-1 belongs to a class of compounds designed to inhibit urea transporters, particularly the UT-B isoform. These inhibitors are classified under small-molecule pharmaceuticals, focusing on their structural properties and biological activity against specific transport mechanisms in mammalian physiology. The identification and synthesis of UT-B inhibitors have been facilitated by high-throughput screening methods that assess their efficacy in various biological models .
The synthesis of UT-B-IN-1 involves several key steps aimed at achieving high purity and yield. A typical synthesis procedure includes:
The synthesis process is designed to optimize the compound's inhibitory potency against UT-B while minimizing off-target effects.
The molecular structure of UT-B-IN-1 is characterized by specific functional groups that interact with the urea binding site on the UT-B transporter. Key structural features include:
Quantitative structure-activity relationship studies have shown that modifications to these functional groups can significantly alter the inhibitor's potency, as evidenced by varying IC50 values across different analogs .
UT-B-IN-1 undergoes specific chemical reactions when interacting with its target transporter. The primary reaction mechanism involves:
The detailed kinetics of these reactions are often assessed using assays that measure changes in cell volume or lysis in response to varying concentrations of urea and inhibitor.
The mechanism by which UT-B-IN-1 exerts its effects involves several biochemical pathways:
UT-B-IN-1 exhibits several notable physical and chemical properties:
These properties are critical for understanding how the compound behaves in biological systems and its potential pharmacokinetic profiles .
UT-B-IN-1 has several potential applications in scientific research and medicine:
UT-B-IN-1 (also designated UTBinh-14) functions as a reversible, competitive inhibitor of urea transporter B. Its mechanism involves direct competition with urea at an intracellular binding site within the urea transporter B pore. Surface plasmon resonance and stopped-flow light scattering studies demonstrate that UT-B-IN-1 binds rapidly to urea transporter B, with its inhibitory efficacy inversely proportional to urea concentration. This competitive relationship confirms occupancy of the urea translocation pathway [5] [8]. Reversibility is evidenced by restoration of urea transport kinetics following inhibitor washout in erythrocyte models. UT-B-IN-1 exhibits symmetric inhibition, equally impairing urea influx and efflux, consistent with obstruction of the urea permeation pathway rather than allosteric modulation [5].
UT-B-IN-1 exhibits significant potency differences across species, as quantified by half-maximal inhibitory concentration values:
Table 1: Half-Maximal Inhibitory Concentration Values of UT-B-IN-1 Across Species
Species | Urea Transporter B Isoform | Half-Maximal Inhibitory Concentration (nM) | Experimental System |
---|---|---|---|
Human | Urea Transporter B | 10.3 | Erythrocytes, Stopped-Flow |
Mouse | Urea Transporter B | 25.1 | Erythrocytes, Stopped-Flow |
Mouse | Urea Transporter B | 26.7 | Erythrocytes, Acetamide Efflux |
This variability arises from inherent differences in urea transporter B protein sequences between humans and mice. Structural analyses indicate divergent residues within the inhibitor-binding pocket, particularly near the extracellular pore entry and central constriction sites, influencing inhibitor affinity. Such differences necessitate careful consideration when extrapolating murine efficacy data to human therapeutic predictions [3] [5].
UT-B-IN-1 possesses exceptional selectivity for urea transporter B over urea transporter A isoforms. Functional assays in Madin-Darby canine kidney cells expressing urea transporter A1 demonstrate minimal inhibition (>1000-fold lower potency) even at micromolar concentrations of UT-B-IN-1 [3] [8]. This high selectivity is attributed to fundamental structural and electrostatic differences between the urea transporter B and urea transporter A pores:
High-resolution structural biology techniques (cryo-electron microscopy and X-ray crystallography) have elucidated the precise molecular interactions governing UT-B-IN-1 binding to urea transporter B:
Table 2: Key Interactions Between Urea Transporter B and UT-B-IN-1
UT-B-IN-1 Chemical Moiety | Urea Transporter B Residue | Interaction Type | Functional Role |
---|---|---|---|
2-Thienyl group | Valine 69, Threonine 177 | Steric occlusion | Direct pore blockade at extracellular entry |
Triazolothienopyrimidine core | Glutamine 232 | Hydrogen bonding (backbone carbonyl) | Stabilization within pore constriction |
Alanine 337 | Hydrogen bonding (side chain/backbone) | Stabilization within pore constriction | |
4-Ethylbenzene group | Tryptophan 286 | Hydrophobic packing, π-stacking | Binding pocket anchoring |
Phenylalanine 288 | Hydrophobic packing | Binding pocket anchoring | |
Glycine 323, Alanine 327 | Van der Waals interactions | Binding pocket anchoring |
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6